molecular formula C18H20N4O4S2 B2701772 N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 868973-90-4

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2701772
CAS No.: 868973-90-4
M. Wt: 420.5
InChI Key: MWVMZICFLJDQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S2 and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial Agents : A study by Palkar et al. (2017) explored the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealing promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The synthesis involved novel Schiff bases of pyrazol-5-one derivatives derived from a 2-aminobenzothiazole nucleus, highlighting the potential of similar chemical structures in antimicrobial applications (Palkar et al., 2017).

  • Angiotensin II Receptor Antagonists : Research by Kohara et al. (1996) on benzimidazole derivatives bearing acidic heterocycles demonstrated angiotensin II receptor antagonistic activities. This study indicates the relevance of thiadiazole and related heterocycles in developing compounds with potential applications in treating cardiovascular diseases (Kohara et al., 1996).

  • Oxidative Synthesis : A method described by Broda and Dehmlow (1985) for the oxidative synthesis of carbodiimides and certain heterocycles, including thiadiazoles, from thioamides showcases a synthetic approach that could be applicable to the preparation of complex thiadiazole derivatives (Broda & Dehmlow, 1985).

  • Anticancer Agents : Gomha et al. (2017) reported on the synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. This research underscores the potential of thiadiazole derivatives in oncology, with specific compounds demonstrating significant anticancer activities (Gomha et al., 2017).

Properties

IUPAC Name

N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c23-15(19-12-4-2-1-3-5-12)9-27-18-22-21-17(28-18)20-16(24)11-6-7-13-14(8-11)26-10-25-13/h6-8,12H,1-5,9-10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVMZICFLJDQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.